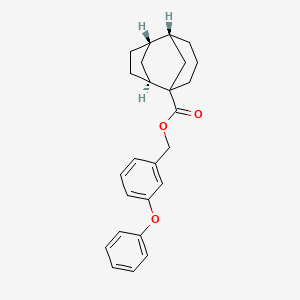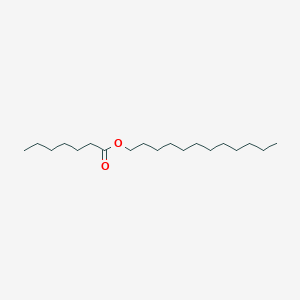
Dodecyl heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl heptanoate is an ester compound formed from the reaction between dodecanol (a fatty alcohol) and heptanoic acid (a medium-chain fatty acid). It is commonly used in various industrial applications due to its unique properties, such as its ability to act as a lubricant, emollient, and solvent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl heptanoate is typically synthesized through an esterification reaction. This involves the reaction of dodecanol with heptanoic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors. The reaction mixture is heated to a specific temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound.
Types of Reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products, although this is less common.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products Formed:
Hydrolysis: Dodecanol and heptanoic acid.
Oxidation: Various oxidation products depending on the specific conditions used.
Scientific Research Applications
Dodecyl heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism of action of dodecyl heptanoate primarily involves its interaction with biological membranes and proteins. As an ester, it can penetrate lipid bilayers and affect membrane fluidity. This property makes it useful in drug delivery systems, where it can facilitate the transport of active ingredients across cell membranes .
Comparison with Similar Compounds
- Dodecyl acetate
- Dodecyl palmitate
- Dodecyl stearate
Comparison: Dodecyl heptanoate is unique due to its specific chain length and the presence of a medium-chain fatty acid. This gives it distinct properties compared to other esters like dodecyl acetate, which has a shorter chain length, or dodecyl palmitate and dodecyl stearate, which have longer chain lengths. These differences affect their solubility, melting points, and applications in various industries .
Properties
CAS No. |
96980-60-8 |
|---|---|
Molecular Formula |
C19H38O2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
dodecyl heptanoate |
InChI |
InChI=1S/C19H38O2/c1-3-5-7-9-10-11-12-13-14-16-18-21-19(20)17-15-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
LJHUUVGNJFUXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
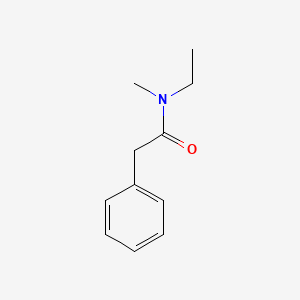
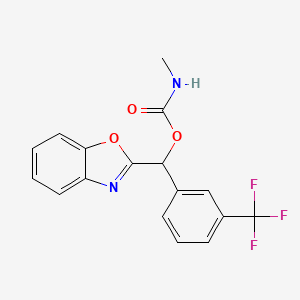
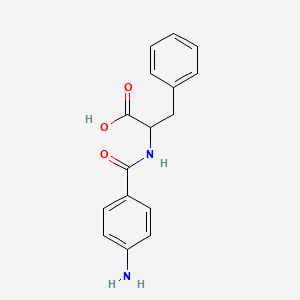
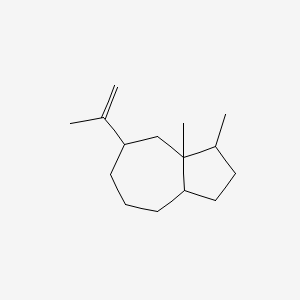
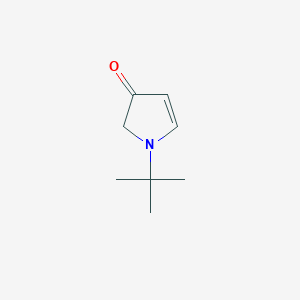
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334537.png)
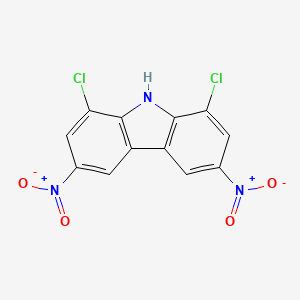
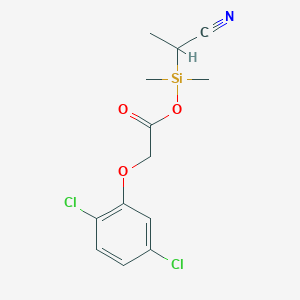
![N-[1-(5,6-Dimethoxy-1-benzothiophen-2-yl)ethylidene]hydroxylamine](/img/structure/B14334557.png)
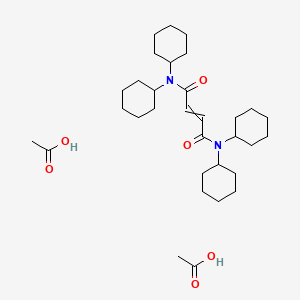
![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)

